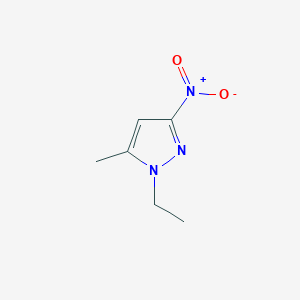

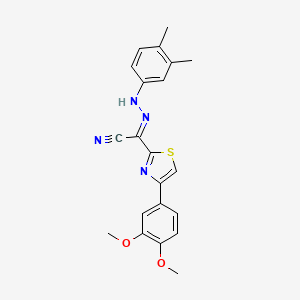

![molecular formula C16H14N4O2 B2883656 2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-18-6](/img/structure/B2883656.png)

2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger macrocycles, including the porphyrins of heme, the chlorins, bacteriochlorins, chlorophyll a and b, and the pyrrole-2-carboxylate family of antibiotics .

Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cycloadditions . The specific reactions that “2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” undergoes would depend on its exact structure and the conditions under which it is reacted.Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Research has been conducted on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, exploring novel synthetic routes and chemical transformations. For instance, studies have described the catalyzed synthesis of new tricyclic compounds using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material, highlighting the utility of such heterocyclic compounds in developing complex molecular architectures through room-temperature reactions and solvent-free conditions (Khashi et al., 2015). Additionally, the synthesis of "pyracridones," a new class of compounds, has been achieved by condensing 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, demonstrating the versatility of pyridine and pyrimidine derivatives in constructing novel ring systems (Huber et al., 1987).

Biological Activities

Several studies have focused on evaluating the biological activities of pyrrolo[2,3-d]pyrimidine derivatives. Compounds within this chemical class have been explored for antimicrobial and antifungal activities, indicating potential applications in developing new therapeutic agents. For example, certain pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, have shown promising antimicrobial properties in vitro, suggesting their utility in drug discovery and medicinal chemistry (Mohamed et al., 2009).

Material Science and Fluorescent Probes

In the realm of materials science, pyrrolo[2,3-d]pyrimidines have been investigated as fluorescent probes for monitoring RNA secondary structure formation. Pyrrolo-C, a fluorescent analog of cytidine incorporating a pyrrolo[2,3-d]pyrimidine moiety, has been shown to retain Watson-Crick base-pairing capacity with guanine, offering a powerful tool for studying RNA structure and dynamics through fluorescence-based techniques (Tinsley & Walter, 2006).

Propriétés

IUPAC Name |

5-(1H-pyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15-11-10-19(16(22)13-4-3-7-17-13)9-6-12(11)18-14-5-1-2-8-20(14)15/h1-5,7-8,17H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBLNKFBULOYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

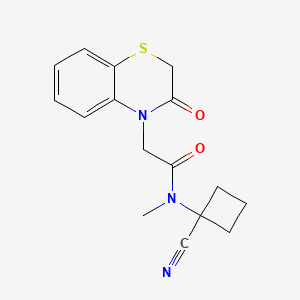

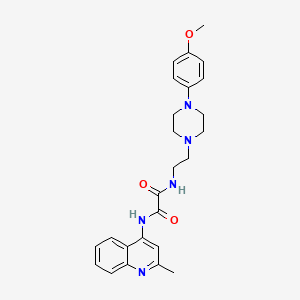

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)

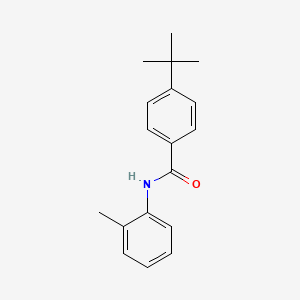

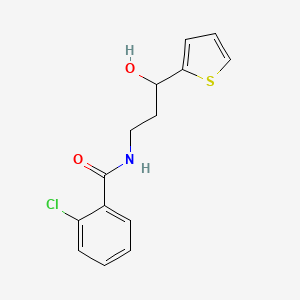

![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)

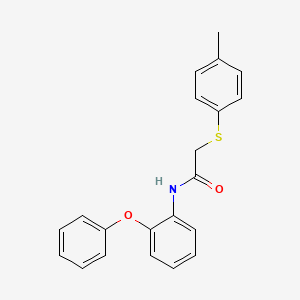

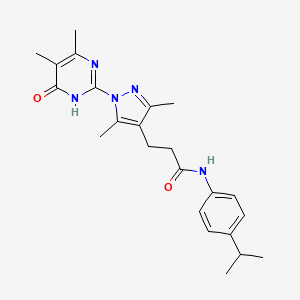

![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2883593.png)